molecular formula C10H11NO4 B2520411 methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate CAS No. 2091656-37-8

methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate

Cat. No.: B2520411
CAS No.: 2091656-37-8
M. Wt: 209.201
InChI Key: SGHZGRSIJMGPLU-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine derivatives with esters under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halides or amines .

Scientific Research Applications

Methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-10(13)8-7-2-3-15-5-6(7)4-11-9(8)12/h4H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHZGRSIJMGPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCOCC2=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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